molecular formula C10H10BrNO3 B1307638 4-(3-Bromoanilino)-4-oxobutanoic acid CAS No. 62134-50-3

4-(3-Bromoanilino)-4-oxobutanoic acid

Cat. No. B1307638
CAS RN: 62134-50-3
M. Wt: 272.09 g/mol
InChI Key: AALXDJRXCDUOGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order . The aim of the experiment was to synthesize p-bromoaniline through acetylation, followed by bromination and then hydrolysis .


Chemical Reactions Analysis

One laboratory route to 1-bromo-4-iodobenzene involves the Sandmeyer reaction. 4-Bromoaniline is treated with concentrated sulfuric acid and sodium nitrite, then potassium iodide . This reaction might be similar to the reactions that 4-(3-Bromoanilino)-4-oxobutanoic acid undergoes.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

4-(3-Bromoanilino)-4-oxobutanoic acid and its derivatives are involved in various chemical synthesis processes. For instance, they have been used in the synthesis of quinoline derivatives (Lefebvre, Marull, & Schlosser, 2003) and in enantioselective domino reactions to construct 3-amino-2-oxindoles (Wang, Li, Sha, & Wu, 2014). These processes highlight the compound's role in creating complex molecular structures.

2. Molecular and Spectroscopic Studies

Studies on molecules similar to 4-(3-Bromoanilino)-4-oxobutanoic acid, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have provided insights into their molecular structure, hyperpolarizability, and electrostatic potential, using techniques like FT-IR, NMR, and X-ray diffraction (Raju et al., 2015).

3. Biological and Pharmacological Activities

While specific studies on the biological activities of 4-(3-Bromoanilino)-4-oxobutanoic acid are limited, related compounds have shown diverse biological effects. For example, 4-methylthio-2-oxobutanoic acid, a methionine salvage pathway compound, has been studied for its role in inducing apoptosis independent of ornithine decarboxylase down-regulation (Tang, Kadariya, Murphy, & Kruger, 2006).

4. Applications in Material Science

Compounds like 4-(3-Bromoanilino)-4-oxobutanoic acid have applications in material science. For instance, derivatives of this compound have been used in the synthesis of new surfactants with unique properties, as evidenced in the study of 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid (Chen, Hu, & Fu, 2013).

Future Directions

PD-153035, a compound containing a 4-(3-bromoanilino) moiety, is currently in various stages of clinical trials for the treatment of kinase-mediated diseases . This suggests that 4-(3-Bromoanilino)-4-oxobutanoic acid and related compounds could have potential applications in the development of new therapeutics.

properties

IUPAC Name

4-(3-bromoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALXDJRXCDUOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401005
Record name Butanoic acid, 4-[(3-bromophenyl)amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromoanilino)-4-oxobutanoic acid

CAS RN

62134-50-3
Record name Butanoic acid, 4-[(3-bromophenyl)amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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